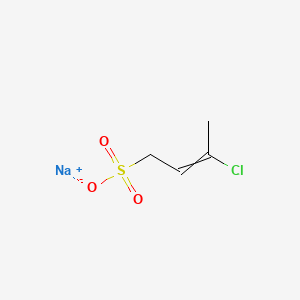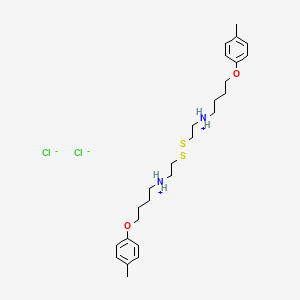![molecular formula C13H21NO4S2 B13741048 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene CAS No. 21208-80-0](/img/structure/B13741048.png)
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, where its distinct characteristics are leveraged for various scientific applications .
Méthodes De Préparation
The synthesis of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific reagents and catalysts used can vary, but the overall process remains consistent with the principles of organic synthesis.
Analyse Des Réactions Chimiques
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Applications De Recherche Scientifique
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism by which 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene can be compared to other similar compounds, such as:
1-Methoxy-2-(4-methoxyphenethoxy)benzene: This compound shares a similar methoxy group but differs in its overall structure and reactivity.
Glysobuzole: Another compound with a methoxy group, but with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which sets it apart from these similar compounds.
Propriétés
Numéro CAS |
21208-80-0 |
|---|---|
Formule moléculaire |
C13H21NO4S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-5-12(6-8-13)4-2-3-9-14-10-11-19-20(15,16)17/h5-8,14H,2-4,9-11H2,1H3,(H,15,16,17) |
Clé InChI |
GVAQGXFHYGHMRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



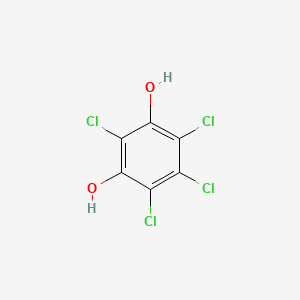


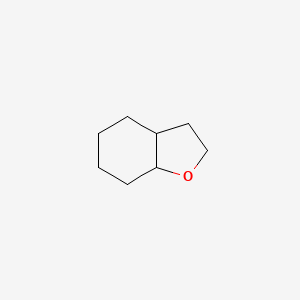

![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)


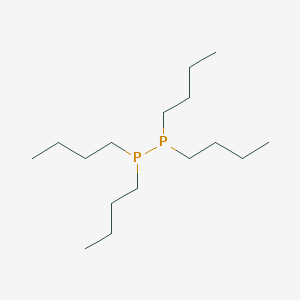
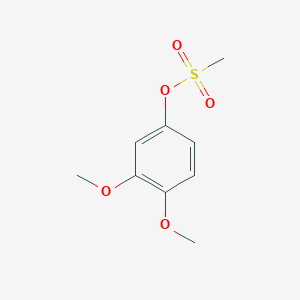
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
